REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[I:8].[Cl:9][S:10](O)(=[O:12])=[O:11]>CCCCCCC>[F:1][C:2]1[C:3]([I:8])=[CH:4][C:5]([S:10]([Cl:9])(=[O:12])=[O:11])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0.58 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)I
|
Name
|
|
Quantity
|
1.66 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
crude residue
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into ice
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a crude residue
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |